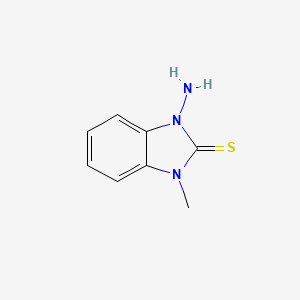![molecular formula C10H22O6Si B14271081 Methyl 3-[(triethoxysilyl)oxy]propanoate CAS No. 185025-87-0](/img/structure/B14271081.png)
Methyl 3-[(triethoxysilyl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(triethoxysilyl)oxy]propanoate: is an organosilicon compound that features both ester and silane functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-[(triethoxysilyl)oxy]propanoate typically involves the esterification of 3-hydroxypropanoic acid with triethoxysilane in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 3-hydroxypropanoate with triethoxysilane. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Methyl 3-[(triethoxysilyl)oxy]propanoate undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked polymeric structures.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanol groups, heat or catalysts like titanium alkoxides.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted esters and silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Methyl 3-[(triethoxysilyl)oxy]propanoate is used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: It is employed in the synthesis of silane-modified polymers, which exhibit improved mechanical and thermal properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Industry:
Adhesives and Sealants: this compound is a key ingredient in the formulation of adhesives and sealants, providing enhanced adhesion to various substrates.
Coatings: It is used in the production of protective coatings for metals, glass, and ceramics.
Wirkmechanismus
Mechanism: The primary mechanism of action of methyl 3-[(triethoxysilyl)oxy]propanoate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of cross-linked networks that impart desirable properties to the material.
Molecular Targets and Pathways:
Silanol Formation: The hydrolysis of the triethoxysilyl group is catalyzed by water and can be accelerated by acidic or basic conditions.
Siloxane Bond Formation: The condensation of silanols to form siloxane bonds is a key pathway in the formation of cross-linked polymeric structures.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(trimethoxysilyl)propanoate
- Ethyl 3-[(triethoxysilyl)oxy]propanoate
- Propyl 3-[(triethoxysilyl)oxy]propanoate
Comparison:
- Methyl 3-(trimethoxysilyl)propanoate: Similar in structure but contains trimethoxysilyl instead of triethoxysilyl groups, leading to different hydrolysis and condensation behaviors.
- Ethyl 3-[(triethoxysilyl)oxy]propanoate: Contains an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
- Propyl 3-[(triethoxysilyl)oxy]propanoate: Contains a propyl ester group, which further alters its physical and chemical properties compared to the methyl ester derivative.
Uniqueness: Methyl 3-[(triethoxysilyl)oxy]propanoate is unique due to its specific combination of ester and silane functionalities, making it highly versatile for various applications in surface modification, polymer chemistry, and industrial formulations.
Eigenschaften
CAS-Nummer |
185025-87-0 |
|---|---|
Molekularformel |
C10H22O6Si |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
methyl 3-triethoxysilyloxypropanoate |
InChI |
InChI=1S/C10H22O6Si/c1-5-13-17(14-6-2,15-7-3)16-9-8-10(11)12-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
SOQMUSKEOGXVMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](OCC)(OCC)OCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


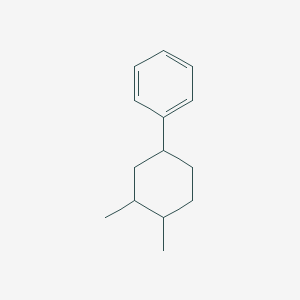
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)

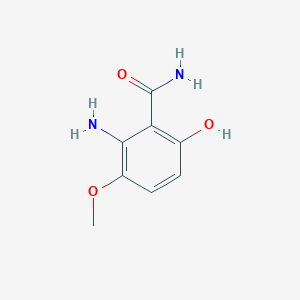
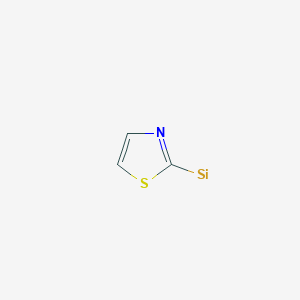




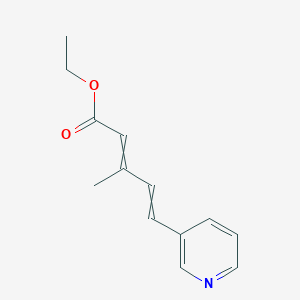
silane](/img/structure/B14271067.png)
